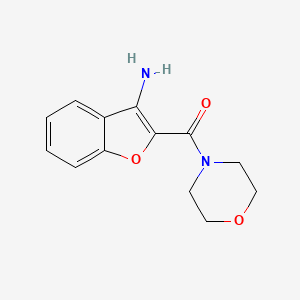

2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine

Description

2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine is a benzofuran derivative characterized by a morpholine-4-carbonyl group at the 2-position and an amine substituent at the 3-position of the benzofuran core. This compound is of interest in medicinal chemistry due to the benzofuran scaffold’s prevalence in bioactive molecules and the morpholine moiety’s role in enhancing solubility and modulating pharmacokinetic properties. The morpholine group is a saturated six-membered ring containing one oxygen and one nitrogen atom, which can improve metabolic stability and binding affinity in drug design .

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-1-benzofuran-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c14-11-9-3-1-2-4-10(9)18-12(11)13(16)15-5-7-17-8-6-15/h1-4H,5-8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUNQEYHKHKTFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=C(C3=CC=CC=C3O2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49736435 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method involves the initial formation of the benzofuran core, followed by the introduction of the morpholine-4-carbonyl group and the amine functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and high-throughput screening may be employed to streamline the synthesis.

Chemical Reactions Analysis

Synthetic Routes and Key Functional Group Transformations

The synthesis of 2-(morpholine-4-carbonyl)-1-benzofuran-3-amine typically involves multi-step protocols, with the morpholine and benzofuran moieties introduced sequentially:

Step 1: Benzofuran Core Formation

-

Copper(I)-catalyzed cycloisomerization of 2-hydroxybenzaldehydes with alkynes under solvent-free conditions yields substituted benzofurans (e.g., 3-methyl-1-benzofuran derivatives) .

-

Example reaction:

Step 2: Morpholine Incorporation

-

Coupling reactions between benzofuran-3-amine intermediates and morpholine derivatives (e.g., morpholine-4-carbonyl chloride) are performed in dichloromethane (DCM) with trimethylamine as a base .

-

Example:

Reactivity of the Amine Group

The primary amine at position 3 undergoes selective transformations:

Acylation Reactions

-

Reaction with acyl chlorides (e.g., 3-fluoro-5-(trifluoromethyl)benzoyl chloride) in DCM produces substituted benzamides :

Example Product Data :

R Group Yield (%) Purity (HPLC) 4-(Trifluoromethoxy)phenyl 92 99.06 3-Fluoro-5-(trifluoromethyl)phenyl 88 97.12

Reductive Alkylation

-

The amine reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) under reductive conditions (NaBH₃CN) to form secondary amines .

Morpholine Carbonyl Group Reactivity

The morpholine-4-carbonyl moiety participates in:

Hydrolysis and Transamidation

-

Acidic or basic hydrolysis cleaves the morpholine carbonyl group, yielding benzofuran-3-amine intermediates .

-

Transamidation with Boc-protected amines proceeds via a two-step, one-pot protocol using DMAP and Boc₂O, followed by aminolysis with primary/secondary amines :

Benzofuran Ring Functionalization

The benzofuran core undergoes C–H arylation using palladium catalysis:

-

Pd(OAc)₂/AgOAc systems enable C3-arylation with aryl iodides, introducing substituents like 4-fluorophenyl or pyridyl groups :

Biological Activity and Target Interactions

While not a direct reaction, the compound’s interactions with biological targets inform its reactivity:

-

The morpholine carbonyl group forms hydrogen bonds with Ser76 and Thr77 in renin’s catalytic site, enhancing inhibitory activity .

-

The benzofuran moiety engages in π-stacking with aromatic residues in mTOR’s ATP-binding pocket, critical for anticancer activity .

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces cleavage of the morpholine-carbonyl bond, forming benzofuran-3-amine and morpholine fragments .

-

Oxidative Stability : The benzofuran ring resists oxidation under mild conditions but degrades in the presence of strong oxidants (e.g., KMnO₄).

Comparative Reactivity Table

| Reaction Type | Conditions | Key Reagents | Yield (%) |

|---|---|---|---|

| Acylation | DCM, TEA, 0°C → RT | Acyl chlorides | 75–99 |

| C–H Arylation | Pd(OAc)₂, AgOAc, 110°C | Aryl iodides | 70–88 |

| Transamidation | Boc₂O, DMAP → R-NH₂, 60°C | Primary/secondary amines | 65–89 |

| Hydrolysis | HCl/MeOH, reflux | — | 90–95 |

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C13H14N2O3

- CAS Number : 871217-33-3

- Molecular Weight : 246.26 g/mol

The structure of 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine features a benzofuran core, which is known for its biological activity, combined with a morpholine moiety that enhances its pharmacological properties.

Anticancer Activity

Research has indicated that compounds similar to 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine exhibit significant anticancer properties. For instance, boronic acids and their derivatives, which share structural similarities, have been shown to inhibit tumor growth effectively. A study highlighted the use of boronic acid derivatives in enhancing drug delivery systems for cancer treatment, demonstrating improved cellular uptake and cytotoxicity against various cancer cell lines .

Antibacterial and Antiviral Properties

The compound's potential as an antibacterial and antiviral agent is also noteworthy. Boronic acid derivatives have been explored for their ability to disrupt bacterial cell wall synthesis and inhibit viral replication. Their mechanism often involves the formation of covalent bonds with essential biomolecules, which can lead to cell death or inhibition of viral activity .

Drug Delivery Systems

The incorporation of 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine into polymeric drug delivery systems has shown promise. Its ability to form stable complexes with various therapeutic agents allows for targeted delivery, minimizing side effects while maximizing therapeutic efficacy. For example, studies have utilized this compound in developing glucose-responsive hydrogels for insulin delivery, which could revolutionize diabetes management .

Case Study 1: Anticancer Micelles

A study demonstrated that micelles formed from a combination of anticancer agents and boronic acid derivatives exhibited enhanced targeting capabilities towards tumor sites. The study utilized 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine as a key component in the formulation, resulting in a significant reduction in tumor size in vivo compared to control groups .

| Study | Objective | Findings |

|---|---|---|

| Anticancer Micelles | Evaluate efficacy of micelle formulations | Significant tumor size reduction observed |

Case Study 2: Glucose-responsive Insulin Delivery

Another study focused on the development of a glucose-responsive insulin delivery system using polymeric gels containing 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine. The system demonstrated a controlled release profile that correlated with glucose levels, indicating its potential for managing blood sugar levels in diabetic patients .

| Study | Objective | Findings |

|---|---|---|

| Glucose-responsive Insulin Delivery | Assess insulin release dynamics | Controlled release matched glucose concentration changes |

Mechanism of Action

The mechanism of action of 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are selected for comparison based on structural or functional group similarities:

(1''R,2''R,3''S,4''S)-3''-(4-chlorophenyl)-4''-methyl-2-oxo-1''-phenyl-2H-spiro[benzofuran-3,2''-cyclohex[5']ene]-6''-carbaldehyde (11b)

- Structure : This compound features a spirocyclic benzofuran system fused to a cyclohexene ring, with a 4-chlorophenyl group and a carbaldehyde substituent.

- The 4-chlorophenyl group may increase lipophilicity compared to the morpholine moiety in the target compound. The carbaldehyde group offers a reactive site for further derivatization, unlike the amine group in 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine .

5-Bromo-2-chloro-N-(2-cyclohexylethyl)-4-pyrimidinamine

- Structure : A pyrimidine derivative with bromo, chloro, and cyclohexylethyl substituents.

- The cyclohexylethyl group contributes to hydrophobicity, which may reduce aqueous solubility compared to the morpholine-containing compound .

Physicochemical and Pharmacological Properties (Hypothetical Comparison)

The table below summarizes inferred properties based on structural analogs:

Functional Group Impact

- Morpholine vs. Chlorophenyl (Compound 11b) :

- Morpholine improves water solubility and metabolic stability, whereas chlorophenyl groups enhance membrane permeability but may increase toxicity.

- Benzofuran vs. Pyrimidine Core :

- Benzofuran’s aromatic oxygen may engage in hydrogen bonding, while pyrimidine’s nitrogen atoms facilitate interactions with nucleic acids or ATP-binding pockets.

Biological Activity

2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is part of a broader class of benzofuran derivatives, known for their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article synthesizes available research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine can be depicted as follows:

This structure features a benzofuran core, which is crucial for its biological activity. The morpholine group enhances solubility and bioavailability, making it a suitable candidate for drug development.

Biological Activity Overview

The biological activity of 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine has been explored through various studies, indicating its potential in several therapeutic areas:

1. Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that benzofuran derivatives showed IC50 values ranging from 0.12 to 5 µM against different cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Cytotoxic Activity of Benzofuran Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Benzofuran derivative A | MCF-7 | 0.12 |

| Benzofuran derivative B | A549 | 0.28 |

| 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine | HCT116 | TBD |

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent is supported by findings indicating that benzofuran derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures have shown minimum inhibitory concentrations (MICs) ≤ 2 mg/L against Acinetobacter baumannii strains .

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | Microorganism | MIC (mg/L) |

|---|---|---|

| Compound C | A. baumannii | ≤ 2 |

| Compound D | E. coli | ≤ 4 |

| 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine | TBD | TBD |

The mechanism by which 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine exerts its biological effects involves interaction with specific molecular targets within cells. This compound may modulate enzyme activities or receptor functions, leading to altered cellular responses that can inhibit tumor growth or bacterial proliferation .

Case Studies

Several studies have investigated the biological activity of similar compounds:

Case Study 1: Anticancer Activity

A study focused on a series of benzofuran-based compounds revealed that structural modifications significantly influenced their anticancer efficacy. The presence of morpholinyl groups was associated with enhanced antiproliferative activity against HCT116 and MDA-MB-231 cell lines, suggesting that similar modifications in 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine could yield promising results .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives containing benzofuran structures were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzofuran core could enhance antimicrobial properties, providing insight into optimizing the structure of 2-(Morpholine-4-carbonyl)-1-benzofuran-3-amine for better efficacy .

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR (in CDCl/DMSO-) resolve aromatic protons, amine signals, and morpholine carbonyl carbons. Coupling patterns distinguish substituent positions on the benzofuran ring .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (e.g., using Mo-Kα radiation) and Olex2/ORTEP-3 visualization tools aid in confirming stereochemistry and hydrogen-bonding networks .

How can researchers optimize synthetic protocols to improve purity and scalability for advanced studies?

Q. Advanced

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance coupling efficiency during morpholine introduction .

- Purification Strategies : Gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/benzene) reduces impurities like unreacted intermediates or regioisomers .

- Process Monitoring : Real-time TLC or HPLC-MS ensures reaction completion and identifies side products early .

How should contradictory biological activity data (e.g., varying IC50_{50}50 values across assays) be analyzed?

Q. Advanced

- Assay Validation : Compare assay conditions (e.g., pH, temperature) and cell lines used. For instance, discrepancies in antibacterial activity may arise from differences in bacterial membrane permeability or efflux pump expression .

- Structural Analogues : Cross-reference data with structurally similar compounds (e.g., 4-(Morpholine-4-carbonyl)-1,2,5-oxadiazol-3-amine) to identify trends in substituent effects on bioactivity .

What computational methods are suitable for predicting target interactions and structure-activity relationships (SAR)?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., kinases or bacterial dihydrofolate reductase). Focus on hydrogen bonding between the morpholine carbonyl and catalytic residues .

- QSAR Modeling : Use descriptors like logP, topological polar surface area, and Hammett constants to correlate substituent electronic effects with activity .

What are the primary challenges in crystallizing this compound, and how can they be addressed?

Q. Basic

- Crystal Growth : Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) promotes nucleation.

- Disorder Handling : SHELXL’s PART instructions refine disordered morpholine or benzofuran moieties. Twinning or pseudosymmetry issues may require data reprocessing in CrysAlisPro .

How can researchers design analogues to improve metabolic stability or bioavailability?

Q. Advanced

- Bioisosteric Replacement : Substitute the benzofuran ring with oxadiazole (improves metabolic resistance) or modify the morpholine group to a piperazine (enhances solubility) .

- Prodrug Strategies : Introduce ester or amide prodrug moieties at the amine group to modulate lipophilicity and absorption .

What are the common synthetic impurities, and how are they characterized?

Q. Basic

- By-products : Unreacted 3-amino-benzofuran intermediates or over-acetylated derivatives.

- Detection : LC-MS (ESI+) identifies masses corresponding to impurities. F NMR (if fluorinated analogs are synthesized) resolves regioisomers .

How can target engagement be validated in cellular models for mechanistic studies?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC against purified targets (e.g., COX-2 or bacterial topoisomerase IV) using fluorogenic substrates .

- Cellular Thermal Shift Assay (CETSA) : Confirm compound-target binding by monitoring protein denaturation shifts in lysates treated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.